molecular formula C22H34N4O B3821140 (2-Aminopyridin-4-yl)-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone

(2-Aminopyridin-4-yl)-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone

Cat. No.: B3821140
M. Wt: 370.5 g/mol
InChI Key: NHUDRTRRAYVKPG-UHFFFAOYSA-N
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Description

(2-Aminopyridin-4-yl)-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone: is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminopyridin-4-yl)-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This step often involves the cyclization of a suitable precursor, such as a diaza compound, under specific conditions to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Aminopyridin-4-yl)-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(2-Aminopyridin-4-yl)-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Aminopyridin-4-yl)-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

IUPAC Name

(2-aminopyridin-4-yl)-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O/c23-20-15-19(7-11-24-20)21(27)26-14-10-22(17-26)9-4-12-25(16-22)13-8-18-5-2-1-3-6-18/h7,11,15,18H,1-6,8-10,12-14,16-17H2,(H2,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUDRTRRAYVKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2CCCC3(C2)CCN(C3)C(=O)C4=CC(=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Aminopyridin-4-yl)-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone
Reactant of Route 2
(2-Aminopyridin-4-yl)-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone
Reactant of Route 3
(2-Aminopyridin-4-yl)-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone
Reactant of Route 4
(2-Aminopyridin-4-yl)-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone
Reactant of Route 5
Reactant of Route 5
(2-Aminopyridin-4-yl)-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone
Reactant of Route 6
(2-Aminopyridin-4-yl)-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone

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